Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-methoxy-5-pyrimidinyl)-
Description
This compound is a disubstituted urea derivative characterized by:
- Aryl Group 1: A 5-chloro-2,4-dimethoxyphenyl moiety, which introduces electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
- Its structural complexity suggests applications in medicinal chemistry, particularly as a modulator of ligand-gated ion channels or enzyme inhibitors.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4/c1-21-11-5-12(22-2)10(4-9(11)15)19-13(20)18-8-6-16-14(23-3)17-7-8/h4-7H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNRKPUWORQFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158778 | |
| Record name | Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N′-(2-methoxy-5-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396766-76-9 | |
| Record name | Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N′-(2-methoxy-5-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396766-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N′-(2-methoxy-5-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Chloro-2,4-dimethoxyaniline
The 5-chloro-2,4-dimethoxyphenyl component is synthesized via directed chlorination of 2,4-dimethoxyaniline. Chlorination is typically achieved using N-chlorosuccinimide (NCS) in acetic acid at 60–80°C for 6–8 hours, yielding 5-chloro-2,4-dimethoxyaniline with >85% purity. The methoxy groups act as ortho/para-directing groups, ensuring regioselective chlorination at the 5-position.
Key Reaction Conditions:
Synthesis of 2-Methoxy-5-aminopyrimidine
The pyrimidinyl moiety is constructed through a two-step process:
-
Methoxylation: Pyrimidine is treated with sodium methoxide in methanol under reflux to substitute the 2-position hydrogen with a methoxy group.
-
Amination: The resulting 2-methoxypyrimidine undergoes Chichibabin amination using sodamide (NaNH₂) in liquid ammonia, introducing an amino group at the 5-position.
Optimization Note:
Amination efficiency improves with catalytic amounts of FeCl₃, achieving 65–70% yield.
Urea Bridge Formation Strategies
The urea linkage is formed via coupling the two aromatic amines. Three primary methods are employed:
Phosgene/Triphosgene-Mediated Coupling
Triphosgene (bis(trichloromethyl) carbonate) is preferred over phosgene due to safer handling. The reaction proceeds in dichloromethane (DCM) at 0–5°C:
Carbodiimide-Based Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates urea formation in the presence of N-hydroxysuccinimide (NHS). This method avoids toxic reagents and is performed in tetrahydrofuran (THF) at room temperature.
Advantages:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reactions. A mixture of both amines and triphosgene in acetonitrile is irradiated at 100°C for 15 minutes, achieving 80% yield with reduced side products.
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
To prevent over-reaction, the pyrimidinyl amine is temporarily protected as a tert-butoxycarbonyl (Boc) derivative before coupling. Deprotection with trifluoroacetic acid (TFA) restores the amine post-urea formation.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Scalability and Industrial Relevance
The triphosgene-mediated method is scalable to kilogram quantities with consistent yields (62–65%). Continuous-flow reactors further enhance efficiency, reducing reaction times by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: May result in the formation of amine derivatives.
Substitution: May yield various substituted urea derivatives.
Scientific Research Applications
Urea derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, including as enzyme inhibitors and drug candidates.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of urea derivatives depends on their specific molecular targets and pathways. For example:
Enzyme Inhibition: Urea derivatives can act as inhibitors of various enzymes by binding to their active sites and blocking substrate access.
Receptor Binding: Some urea derivatives can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PNU-120596: N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea
- Structural Differences : Replaces the 2-methoxy-5-pyrimidinyl group with a 5-methyl-3-isoxazolyl group .

- Pharmacological Activity :
- Acts as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs) .
- Induces conformational changes in the extracellular ligand-binding domain similar to acetylcholine, enhancing receptor activation .
- Demonstrated efficacy in reversing ketamine-induced cognitive deficits in rat models .
Key Data Comparison
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b)
Biological Activity
Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-methoxy-5-pyrimidinyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
- IUPAC Name : 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Molecular Weight : 338.74 g/mol
- CAS Number : 1396766-76-9
Antimicrobial Activity
Recent studies have demonstrated that urea derivatives exhibit significant antimicrobial properties. In vitro evaluations against various bacterial strains have shown promising results:
| Compound | Bacterial Strain | Inhibition Percentage |
|---|---|---|
| 3l | Acinetobacter baumannii | 94.5% |
| 3a-q | E. coli | Variable |
| 3a-q | Klebsiella pneumoniae | Variable |
| 3a-q | Pseudomonas aeruginosa | Variable |
| 3a-q | Staphylococcus aureus | Variable |
These findings indicate that certain urea derivatives can effectively inhibit the growth of pathogenic bacteria, particularly against multidrug-resistant strains like Acinetobacter baumannii .
Antimalarial Activity
Urea derivatives have also been investigated for their antimalarial properties. A study focusing on various substituted urea compounds found that certain derivatives displayed potent activity against Plasmodium falciparum, the causative agent of malaria:
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 22 | 0.47 | 17 |
| 21 | 0.22 | 55 |
| 40 | ~0.090 | 54 |
The selectivity index is particularly noteworthy as it indicates a favorable therapeutic window, suggesting that these compounds can target the malaria parasite with minimal cytotoxic effects on mammalian cells .
The biological activity of urea derivatives is often attributed to their ability to engage in hydrogen bonding and other interactions with biological targets. For instance, molecular docking studies have suggested that these compounds can form multiple hydrogen bonds with key residues in their target proteins, enhancing their binding affinity and specificity .
Structure-Activity Relationship (SAR)
The structural modifications in urea derivatives significantly influence their biological activity. The presence of chloro and methoxy groups has been shown to enhance the potency of these compounds against various pathogens. The SAR analysis indicates that substitutions at specific positions on the phenyl or pyrimidinyl rings can optimize both antimicrobial and antimalarial activities .
Case Studies
- Antimicrobial Screening : A series of newly synthesized urea derivatives were screened against five bacterial strains and two fungal species. The results indicated that modifications in the urea structure could lead to enhanced antimicrobial efficacy, with some compounds achieving over 90% inhibition against resistant strains .
- Antimalarial Evaluation : Compounds designed with indazole and benzimidazole groups showed improved anti-malarial activity compared to simpler structures. The most effective derivatives demonstrated IC50 values in the low micromolar range, indicating their potential as lead compounds for further development .
Q & A
Q. What are the recommended synthetic routes for preparing Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-methoxy-5-pyrimidinyl)-?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenyl and pyrimidinyl precursors. A typical approach involves:
Activation of Urea Precursors : Use coupling agents like carbodiimides (e.g., DCC or EDCI) to facilitate the formation of the urea linkage.
Stepwise Functionalization : Introduce methoxy and chloro substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) to isolate the product .
Table 1 : Example Reaction Conditions from Analogous Studies
| Precursor | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Chloro-2,4-dimethoxyaniline | EDCI | DMF | 72 | |
| 2-Methoxy-5-pyrimidinamine | DCC | THF | 68 |
Q. How can researchers confirm the structural integrity of this urea derivative?
- Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of the urea linkage and substituent positions) with spectroscopic validation :
- NMR : Analyze - and -NMR for methoxy ( ppm), aromatic protons ( ppm), and urea carbonyl ( ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., expected [M+H] for CHClNO: 367.08).
Single-crystal X-ray diffraction (as in ) is critical for resolving ambiguities in regiochemistry.
Advanced Research Questions
Q. How can computational chemistry be applied to optimize the synthesis of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:
Predict reaction pathways and transition states for urea bond formation.
Screen solvents for solubility and reaction efficiency via COSMO-RS simulations.
Validate electronic effects of substituents (e.g., chloro and methoxy groups) on reactivity.
Integrate computational data with high-throughput experimentation (HTE) to narrow down optimal conditions, as demonstrated in reaction design frameworks .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise due to:
- Polymorphism : Characterize crystalline forms via PXRD and DSC to assess bioactivity variations (e.g., solubility differences between polymorphs) .
- Purity : Verify chemical purity (>95%) using HPLC (C18 column, acetonitrile/water + 0.1% TFA) and elemental analysis.
- Assay Conditions : Standardize in vitro assays (e.g., kinase inhibition) by controlling pH, temperature, and solvent (DMSO concentration <1%).
Q. How can intermolecular interactions affecting crystallinity be analyzed?
- Methodological Answer : Conduct Hirshfeld surface analysis on X-ray data to quantify non-covalent interactions:
- Hydrogen Bonds : Measure N–H···O/N distances (typically 2.8–3.2 Å) and angles (>120°).
- π-π Stacking : Calculate centroid distances between aromatic rings (3.4–3.8 Å).
- C–H···π Interactions : Identify weak interactions (<3.5 Å) stabilizing crystal packing.
For example, Evidence highlights C–H···O bonds (2.98 Å) and π-π stacking (3.6 Å) as key contributors to the crystal lattice.
Data Contradiction Analysis
- Example Contradiction : Discrepancies in reported melting points.
- Resolution :
Compare DSC thermograms to detect polymorphic transitions.
Replicate synthesis using literature protocols to verify reproducibility.
Cross-reference with crystallographic data (e.g., unit cell parameters in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

